(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-nitro-N-(4-nitrophenyl)iminobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S/c17-15(18)10-3-1-9(2-4-10)13-14-23(21,22)12-7-5-11(6-8-12)16(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJPWJUWKOVMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Substituted Sulfonamides: Nucleophilic substitution reactions yield various substituted sulfonamides.
Scientific Research Applications
(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Structural Analogues in the Sulfonamide Family
Sulfamerazine and Sulfametazina
- Structure: Both are sulfonamide antibiotics with a pyrimidine ring substituent instead of the imino-linked nitrobenzene groups. Sulfamerazine: 4-amino-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide. Sulfametazina: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide.
- Key Differences: Substituents: Sulfamerazine and sulfametazina feature amino (-NH$_2$) and pyrimidine groups, whereas the target compound has nitro groups and an imino bridge.
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
- Structure: A monosubstituted sulfonamide with a methyl group on the sulfonamide nitrogen and a single nitrobenzene moiety.
- Key Differences: Lack of imino bridge: Reduces conjugation and rigidity compared to the target compound. Solubility: The methyl group may enhance lipophilicity, whereas the target compound’s imino linkage could promote intermolecular hydrogen bonding, affecting solubility .
Physicochemical Properties
| Property | (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide | Sulfamerazine | N-Methyl-1-(4-nitrophenyl)methanesulfonamide |
|---|---|---|---|
| Molecular Weight | ~371.3 g/mol | ~264.3 g/mol | ~230.2 g/mol |
| Functional Groups | Dual -NO$_2$, imino bridge, sulfonamide | -NH$_2$, pyrimidine | -NO$_2$, methyl, sulfonamide |
| Solubility (Predicted) | Moderate in polar aprotic solvents (e.g., DMSO) | High in aqueous buffers | High in organic solvents (e.g., chloroform) |
| Biological Activity | Potential antimicrobial, antitubercular | Antibacterial | Limited data |
Notes:
- The target compound’s dual nitro groups likely reduce solubility in aqueous media compared to sulfamerazine but enhance stability under acidic conditions .
- Computational studies (e.g., density-functional theory) suggest strong intramolecular charge transfer due to the conjugated nitro-imino system, which may correlate with nonlinear optical properties .
Biological Activity
The compound (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 318.30 g/mol
- CAS Number : Not specified in the search results.
The compound features a nitro group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitroaniline with sulfonyl chlorides under basic conditions. The formation of the imine linkage is crucial for its biological activity.
Antimicrobial Properties
Numerous studies have investigated the antimicrobial properties of sulfonamides, including derivatives like this compound. The compound has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Anti-inflammatory Activity
Research indicates that sulfonamides can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The specific mechanism involves the inhibition of enzymes involved in the inflammatory pathways, such as cyclooxygenase (COX).
The biological activity of this compound is largely attributed to its ability to interact with bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication.
Case Study 1: Antibacterial Activity in Clinical Isolates
A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. Results demonstrated a significant reduction in bacterial load in vitro, suggesting its potential use as an antibacterial agent in clinical settings.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests that it may be beneficial in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
